2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid
Description
Molecular Formula: C₁₂H₁₄FNO₂ Molecular Weight: 223.24 g/mol Key Structural Features:
- A pyrrolidine ring linked to a 3-fluorophenyl group.
- An acetic acid moiety at the 1-position of the pyrrolidine.
The fluorine atom enhances electronegativity and lipophilicity, improving blood-brain barrier penetration compared to non-halogenated analogs .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-1-3-9(7-10)11-5-2-6-14(11)8-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
InChI Key |
VTRGGNSEKSTOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a carboxylation reaction, where a carboxyl group is introduced onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the pyrrolidine ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Molecular Weight (g/mol) | Key Substituent | Biological Activity | Key Advantage Over Target Compound |
|---|---|---|---|---|
| 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic Acid | 223.24 | 3-Fluorophenyl | Neuroprotection, anticonvulsant | Baseline |
| 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic Acid | 235.28 | 3-Methoxyphenyl | Metabolic modulation | Higher solubility |
| 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic Acid | 251.25 | 3-Trifluoromethylphenyl | Anti-inflammatory | Enhanced metabolic stability |
| 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic Acid | 209.16 | 3-Trifluoromethylpyrrolidine | Glutamate receptor modulation | Smaller size for improved diffusion |
| 2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic Acid | 343.45 | Thiazole-mesityl | Anticancer | Broader target spectrum |
Research Findings and Mechanistic Insights
- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing receptor binding. In contrast, trifluoromethyl analogs exhibit stronger hydrophobic interactions but may suffer from off-target effects .
- Pyrrolidine Modifications : Hydroxymethyl or morpholine substitutions improve solubility but reduce blood-brain barrier penetration, limiting CNS applications .
- Heterocyclic Additions : Thiazole-containing derivatives (e.g., ) show diversified activity but increased molecular complexity, complicating synthesis .
Biological Activity
2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a pyrrolidine ring, a fluorinated phenyl group, and an acetic acid moiety. This configuration suggests potential applications in neuropharmacology and other therapeutic areas. Understanding its biological activity is crucial for exploring its pharmacological potential.
The molecular formula of 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid is C12H14FNO2, with a molecular weight of 223.24 g/mol. The compound features a pyrrolidine nitrogen that can engage in nucleophilic reactions, while the carboxylic acid group allows for esterification or amidation reactions. The presence of the fluorine atom may enhance its interaction with biological targets due to its electronegativity and ability to stabilize certain molecular conformations.
Neuropharmacological Effects
Research indicates that compounds similar to 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid exhibit various neuropharmacological effects, including:
- Neuroprotective Effects : These compounds may protect neuronal cells from damage caused by oxidative stress and excitotoxicity.
- Anticonvulsant Properties : Some studies suggest efficacy in reducing seizure activity, making them potential candidates for epilepsy treatment.
- Mood Disorders Treatment : The interaction with neurotransmitter receptors indicates possible applications in treating conditions like depression and anxiety disorders.
Interaction with Neurotransmitter Receptors
The compound is hypothesized to interact with several neurotransmitter systems, including:
- Dopaminergic Receptors : Potential modulation of dopamine signaling pathways.
- Serotonergic Receptors : Possible influence on serotonin levels, impacting mood regulation.
- GABAergic System : Interaction that may enhance inhibitory neurotransmission, beneficial for seizure control.
Cytotoxic Evaluation
A study evaluating the cytotoxicity of related compounds demonstrated varying effects across different cell lines. For instance, increasing concentrations of analogs were tested on cancer cell lines such as MCF-7 and SK-OV-3, showing significant reductions in cell viability at higher concentrations (IC50 values ranging from 69.13% to 85.14% at 400 µM) .
| Compound | Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|---|
| 2a | MCF-7 | 69.13 | 85.14 |
| 5b | SK-OV-3 | 63.46 | 82.24 |
| 5e | LoVo | 78.17 | 90.98 |
This data indicates the potential for these compounds in cancer therapy, emphasizing the need for further exploration of their mechanisms.
Synthesis Routes
The synthesis of 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid can be achieved through various methods that leverage its functional groups' reactivity. These methods often involve the formation of the pyrrolidine ring followed by acetic acid attachment through nucleophilic substitution processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
